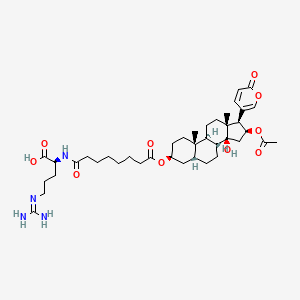

Bufotoxin

Description

Properties

CAS No. |

464-81-3 |

|---|---|

Molecular Formula |

C40H60N4O10 |

Molecular Weight |

756.9 g/mol |

IUPAC Name |

(2S)-2-[[8-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H60N4O10/c1-24(45)53-31-22-40(51)29-14-13-26-21-27(16-18-38(26,2)28(29)17-19-39(40,3)35(31)25-12-15-33(47)52-23-25)54-34(48)11-7-5-4-6-10-32(46)44-30(36(49)50)9-8-20-43-37(41)42/h12,15,23,26-31,35,51H,4-11,13-14,16-22H2,1-3H3,(H,44,46)(H,49,50)(H4,41,42,43)/t26-,27+,28+,29-,30+,31+,35+,38+,39-,40+/m1/s1 |

InChI Key |

HDTHCLKLBSPBIS-JBXNKDOXSA-N |

SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bufotoxin; Vulgarobufotoxin; |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Bufotoxin from Bufo bufo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The venom of the common toad, Bufo bufo, harbors a complex and potent cocktail of bioactive compounds collectively known as bufotoxin. This intricate chemical arsenal, primarily designed as a defense mechanism, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth exploration of the chemical composition of this compound from Bufo bufo, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways it modulates.

Chemical Composition of this compound

This compound is not a single entity but a heterogeneous mixture of compounds, the exact composition of which can vary depending on the specific toad population, its geographical location, and the extraction method employed.[1] The primary chemical classes found in the venom are bufadienolides and indole (B1671886) alkaloids .[2][3] Additionally, the venom contains biogenic amines and peptides.[4]

Bufadienolides: The Cardiac Glycoside Core

The most prominent and pharmacologically active components of this compound are the bufadienolides.[3] These are C-24 steroids characterized by a six-membered lactone ring (α-pyrone) attached at the C-17 position.[5][6] These compounds are known for their cardiotonic effects, similar to digitalis, and their potent cytotoxic activities against various cancer cell lines.[5][7]

Key bufadienolides identified in the venom of Bufo species include:

-

Bufalin: A major and extensively studied bufadienolide with significant anti-cancer properties.

-

Cinobufagin: Another abundant bufadienolide with demonstrated anti-tumor effects.

-

Resibufogenin: A common component of toad venom preparations.[1]

-

Bufotalin: A cardioactive steroid with cytotoxic activity.

-

Arenobufagin: A potent bufadienolide with anti-cancer and antiviral properties.

-

Gamabufotalin: A bufadienolide identified in various toad venoms.

Some bufadienolides exist as free compounds, while others are found as conjugates, most notably with suberoylarginine, forming compounds that are themselves sometimes referred to as "bufotoxins".[1]

Indole Alkaloids and Other Nitrogenous Compounds

The venom also contains a variety of indole alkaloids and other nitrogenous compounds, which contribute to its overall biological activity. These include:

-

Bufotenin (5-HO-DMT): A hallucinogenic tryptamine (B22526) that can have psychoactive effects.[1][8]

-

Serotonin (B10506): A neurotransmitter that can also be present in the venom.[1][2]

-

Epinephrine and Norepinephrine: Catecholamines that can act as vasoconstrictors.[1]

-

Bufotenidine: A quaternary ammonium (B1175870) salt of bufotenin.[2]

Quantitative Analysis of this compound Components

The relative abundance of different components in this compound is crucial for understanding its pharmacological profile. The following tables summarize quantitative data from various studies, highlighting the variability based on the extraction solvent and the specific batch of venom.

Table 1: Quantitative Analysis of Major Bufadienolides and Serotonin in Toad Venom Extracts

| Compound | 80% Methanol (B129727) Extract (mg/g) | Hot-Water Reflux then EtOH Extract (mg/g) |

| Cinobufotalin | 8.4 ± 0.5 | 43.9 ± 1.7 |

| Bufalin | 11.7 ± 0.4 | 80.8 ± 1.3 |

| Resibufogenin | 20.9 ± 0.4 | 158.5 ± 6.5 |

| Cinobufagin | 27.0 ± 2.1 | 76.0 ± 0.3 |

| Serotonin | 35.4 ± 1.2 | 1.0 ± 0.0 |

Data adapted from a comparative analysis of toad venom extraction methods.

Table 2: Total Content of Five Major Bufadienolides in Venoms from Different Bufo Species

| Species | Total Content of Five Bufadienolides (%) |

| Bufo bufo gargarizans | 8.15–15.93 |

| Bufo melanostictus | 2.45–4.14 |

| Bufo andrewsi | 11.15–13.50 |

| Bufo raddei | 13.21–14.68 |

This table illustrates the significant variation in the total content of major bufadienolides across different toad species.[9]

Experimental Protocols for this compound Analysis

The isolation and characterization of this compound components require a multi-step process involving venom extraction followed by chromatographic and spectroscopic analysis.

Venom Extraction

Objective: To extract the bioactive compounds from the raw toad venom.

Methodology:

-

Venom Collection: The venom is typically collected by squeezing the parotoid glands of the toad. The fresh venom is a milky-white secretion.

-

Drying: The collected venom is dried to preserve its chemical integrity. Freeze-drying or vacuum-drying at controlled temperatures (e.g., 60°C) are preferred methods to minimize degradation of the bufadienolides.[10]

-

Solvent Extraction: The dried venom is pulverized and extracted with an appropriate solvent.

-

For Bufadienolides (liposoluble): Ethanol or methanol are commonly used. The extraction is often performed under reflux for a specified period (e.g., 2 hours), and the process is repeated multiple times to ensure complete extraction.[11]

-

For Indole Alkaloids (water-soluble): A water-based extraction can be employed to isolate compounds like serotonin and bufotenidine.[2]

-

-

Concentration: The solvent is removed from the extract under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound extract.

Chromatographic Separation and Purification

Objective: To separate and isolate individual components from the crude extract.

Methodology:

-

Column Chromatography: The crude extract is first subjected to column chromatography using a stationary phase like silica (B1680970) gel. A gradient elution with a solvent system (e.g., dichloromethane-methanol or petroleum ether-acetone) is used to separate the compounds based on their polarity.[11]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, often with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid) is typically employed.[12] Fractions are collected based on the retention times of the target compounds.

Structural Elucidation

Objective: To identify and confirm the chemical structures of the isolated compounds.

Methodology:

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for elucidating the detailed chemical structure, including the stereochemistry of the molecule.

Signaling Pathways Modulated by this compound Components

The cytotoxic effects of bufadienolides, particularly bufalin, are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival. Bufalin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accidental this compound intoxication: Arenobufagin identification by liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bufotenin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]

- 12. Changes in Toxin Quantities Following Experimental Manipulation of Toxin Reserves in Bufo bufo Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]

Bufotoxin: A Comprehensive Technical Guide on its Discovery, Traditional Use, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bufotoxins, a class of cardioactive steroids derived from toad venom, have a rich history in traditional medicine, particularly in Asia where preparations like "Chan Su" and "Senso" have been used for centuries. This technical guide provides an in-depth analysis of the discovery of bufotoxins, their historical significance, and the modern scientific understanding of their pharmacological properties. It details their chemical diversity, mechanism of action through the inhibition of Na+/K+-ATPase, and their potential as scaffolds for the development of novel therapeutics, particularly in oncology. This document consolidates quantitative data, experimental protocols, and key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Historical Significance

The use of toad venom as a medicinal agent has been recorded for centuries in traditional medical systems. In China, the dried venom of toads, known as Chan Su, has been a component of traditional medicine for treating a variety of ailments, including heart conditions, inflammation, and pain.[1][2] Similarly, in Japan, this traditional remedy is known as Senso. These preparations were typically made from the skin secretions of toads from the Bufo genus, such as Bufo bufo gargarizans.[1][3]

The scientific investigation into the active components of these traditional remedies began in the early 20th century. Through systematic extraction and characterization, a complex mixture of steroidal compounds was identified as the primary bioactive constituents. These compounds were collectively named bufotoxins. Further research revealed that the pharmacological effects of Chan Su were largely attributable to a class of molecules called bufadienolides, which are potent cardiac glycosides. This discovery marked a significant milestone, bridging the gap between traditional empirical knowledge and modern pharmacology.

Chemical Composition and Classification

Bufotoxins are a diverse family of steroid compounds. The term "bufotoxin" can refer broadly to all toxic substances found in toad venom or more specifically to conjugates of bufadienolides. The primary active components are the bufadienolides , which are C24 steroids characterized by a six-membered lactone ring at the C-17 position.[3]

The toad venom is a complex mixture containing:

-

Bufadienolides (Bufogenins): These are the free steroid molecules and are highly cardioactive. Key examples include bufalin (B1668032), cinobufagin, and resibufogenin.[1]

-

Bufotoxins (conjugated bufadienolides): These are bufadienolides that are conjugated at the C-3 position with a suberylarginine moiety, which increases their water solubility.[3]

-

Other components: Toad venom also contains other bioactive molecules such as indole (B1671886) alkaloids (e.g., bufotenin), biogenic amines (e.g., epinephrine, serotonin), and peptides.[3]

The exact composition of the venom varies depending on the toad species, geographic location, and environmental factors.

Quantitative Data

The potency and toxicity of bufadienolides are critical parameters for their consideration as therapeutic agents. The following table summarizes key quantitative data for some of the most studied bufadienolides.

| Compound | Source Species | LD50 (mg/kg, intravenous, mouse) | Na+/K+-ATPase IC50 (µM) |

| Bufalin | Bufo bufo gargarizans | 0.156 | 0.033 - 0.11 |

| Cinobufagin | Bufo bufo gargarizans | Not readily available | ~0.026 (in OSCC cells) |

| Resibufogenin | Bufo bufo gargarizans | Not readily available | Not readily available |

Note: LD50 and IC50 values can vary significantly based on the experimental model and conditions. Bufalin's LD50 in mice has been reported as 0.156 mg/kg when administered intravenously.[4] The IC50 of bufalin for Na+/K+-ATPase inhibition is in the nanomolar range, with one study reporting an IC50 of 0.033 µM for its effect on PRV replication, which is linked to this inhibition.[5] Another study reported an IC50 of 0.11 µM.[6] For cinobufagin, the IC50 for downregulating ANO1 expression in oral squamous cell carcinoma cells was found to be approximately 26 nM (0.026 µM).[7]

Experimental Protocols

Extraction and Purification of Bufotoxins

The following is a generalized protocol for the extraction and purification of bufadienolides from toad venom:

-

Source Material: Dried toad venom (Chan Su).

-

Initial Extraction:

-

The dried venom is pulverized into a fine powder.

-

The powder is extracted with a solvent such as ethanol (B145695) or methanol. This is often performed under reflux for a specified period (e.g., 2 hours).

-

The extraction process is typically repeated multiple times to ensure a high yield.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then suspended in water and partitioned with a series of organic solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate. Bufadienolides are typically found in the more polar organic fractions like chloroform and ethyl acetate.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a mixture of petroleum ether and acetone (B3395972) or chloroform and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC, often using a C18 reversed-phase column with a mobile phase of methanol-water or acetonitrile-water.

-

-

Compound Identification: The purity and identity of the isolated compounds are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Na+/K+-ATPase Inhibition Assay

The primary mechanism of action of bufadienolides is the inhibition of the Na+/K+-ATPase enzyme. The following protocol outlines a colorimetric assay to measure this inhibition.

-

Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation from a suitable source (e.g., porcine cerebral cortex) or a crude tissue homogenate can be used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), MgCl₂, KCl, NaCl, and the enzyme preparation.

-

Inhibitor Addition: The this compound, dissolved in a suitable solvent like DMSO, is added to the test wells at various concentrations. Control wells receive the solvent alone. A positive control inhibitor, such as ouabain, is also typically included.

-

Reaction Initiation: The reaction is started by adding ATP to each well.

-

Incubation: The plate is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is often done by adding a reagent (e.g., a malachite green-based solution) that forms a colored complex with Pi.

-

Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., ~620-660 nm).

-

Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the activity in the presence of a saturating concentration of a specific inhibitor like ouabain. The inhibitory effect of the this compound is then determined by comparing the activity in its presence to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The primary molecular target of bufotoxins is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to a cascade of downstream events, which are particularly relevant to their cardiotonic and anticancer effects.

Caption: General mechanism of action of bufotoxins.

In cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can trigger apoptosis (programmed cell death) through various pathways. Bufalin, for instance, has been shown to induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Bufalin-Induced Apoptosis of K562/A02 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bufalin Induces Apoptosis of Human Osteosarcoma U-2 OS Cells through Endoplasmic Reticulum Stress, Caspase- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufalin-Loaded PEGylated Liposomes: Antitumor Efficacy, Acute Toxicity, and Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unveiling the Pharmacopeia of the Toad: A Technical Guide to the Bioactive Components of Toad Venom

For Researchers, Scientists, and Drug Development Professionals

Toad venom, a complex cocktail of biologically active compounds, has been a subject of both fear and fascination for centuries. In traditional medicine, particularly in China, it is known as 'Chan'su' and has been used to treat a variety of ailments, including heart conditions, inflammation, and cancer.[1][2] Modern scientific investigation has begun to unravel the chemical intricacies of this potent natural secretion, revealing a rich source of novel pharmacologically active molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the primary bioactive components of toad venom, their quantitative distribution, the experimental methodologies for their isolation and characterization, and the key signaling pathways through which they exert their effects.

Core Bioactive Constituents: A Dichotomy of Steroids and Alkaloids

The pharmacological activity of toad venom is primarily attributed to two major classes of chemical compounds: bufadienolides and indole (B1671886) alkaloids .[2][3] While other substances such as biogenic amines, peptides, proteins, and steroids are also present, the bufadienolides and indole alkaloids are the most extensively studied for their potent biological effects.[4][5][6]

Bufadienolides are a group of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. These compounds are potent cardiotonic steroids, similar in action to digitalis glycosides used in the treatment of heart failure.[2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining cellular ion gradients.[2][7] Beyond their cardiotonic effects, bufadienolides have demonstrated significant anti-cancer activity, including the induction of apoptosis (programmed cell death), autophagy (a cellular recycling process), and cell cycle arrest in various cancer cell lines.[8][9]

Indole alkaloids in toad venom are primarily derivatives of serotonin (B10506) (5-hydroxytryptamine).[10] The most well-known of these is bufotenine, a hallucinogenic compound.[11] While some of these alkaloids have psychoactive properties, research has also explored their other potential pharmacological activities.[12]

Quantitative Analysis of Major Bioactive Components

The concentration of bioactive components in toad venom can vary significantly depending on the toad species, geographical location, and the methods used for extraction and analysis. The following tables summarize quantitative data for key bufadienolides across different species and extraction methods, providing a comparative overview for researchers.

Table 1: Quantitative Content of Major Bufadienolides in Different Bufo Species

| Bufadienolide | Bufo bufo gargarizans (%) | Bufo melanostictus (%) | Bufo andrewsi (%) | Bufo raddei (%) |

| Gamabufotalin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

| Bufotalin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

| Bufalin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

| Cinobufagin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

| Resibufogenin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

Source: Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species.[10]

Table 2: Comparison of Bufadienolide and Serotonin Content in Toad Venom Using Different Extraction Solvents (µg/g)

| Compound | 80% Methanol Extract | Hot-Water Reflux, then Ethyl Acetate Extract | Ethanol (B145695) Extract |

| Cinobufotalin | 35.4 ± 1.2 | 25.3 ± 0.2 | 43.9 ± 1.7 |

| Bufalin | Not Reported | 48.5 ± 0.3 | 80.8 ± 1.3 |

| Resibufogenin | Not Reported | 107.3 ± 1.1 | 158.5 ± 6.5 |

| Cinobufagin | Not Reported | 45.8 ± 0.7 | 76.0 ± 0.3 |

| Serotonin | Not Reported | Not Detected | 1.0 ± 0.0 |

Source: Application Notes and Protocols: Isolating Bufarenogin from Toad Venom.[1]

Experimental Protocols for Isolation and Analysis

The isolation and characterization of bioactive components from toad venom require a multi-step process involving careful collection, extraction, and purification.

Protocol 1: Collection and Preparation of Toad Venom

-

Venom Collection: The venom is typically collected from the parotoid glands of the toad by manual compression.

-

Drying: The collected fresh venom is then dried to preserve the bioactive compounds. Vacuum-drying at 60°C has been reported to yield the highest quality dried toad venom in terms of total bufadienolide content.[1]

Protocol 2: Extraction of Bufadienolides

-

Sample Preparation: Pulverize the dried toad venom to a fine powder.

-

Solvent Extraction:

-

Ethanol Extraction: Reflux the powdered venom with absolute ethanol. The ratio of venom to solvent and the extraction time can be optimized. For example, 2 grams of toad venom can be refluxed with 10-40 mL of absolute ethanol for 20-60 minutes, repeated 1-3 times.[12]

-

Methanol Extraction: Macerate the powdered venom in 80% methanol.[1]

-

-

Filtration and Concentration: Filter the extract to remove solid particles and then concentrate the filtrate under reduced pressure to obtain a crude extract.

Protocol 3: Purification of Bufadienolides

A combination of chromatographic techniques is employed for the purification of individual bufadienolides.

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform (B151607) and acetone (B3395972) (e.g., 10:3 v/v) is a common solvent system.

-

Visualization: Spray the developed plate with 10% H₂SO₄ and heat to visualize the separated compounds.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed for elution.

-

Detection: UV detection at a specific wavelength (e.g., 296 nm for bufadienolides) is used to monitor the separation.[13]

-

Fraction Collection: Collect the fractions corresponding to the retention times of the target bufadienolides for further analysis and characterization.

-

Protocol 4: Extraction of Indole Alkaloids

-

Initial Extraction: Extract the dried and pulverized toad venom with a solvent such as 95% alcohol at room temperature for several days.[3]

-

Solvent Evaporation: Evaporate the alcohol extract to dryness under vacuum at a low temperature.[3]

-

Water Extraction: Extract the residue with water to dissolve the water-soluble indole alkaloids like bufotenine.[3]

-

Purification: The aqueous extract can be further purified by liquid-liquid extraction with a non-miscible solvent like chloroform to remove impurities, followed by precipitation of the alkaloids.[3]

Key Signaling Pathways Modulated by Toad Venom Components

The therapeutic and toxic effects of toad venom components, particularly bufadienolides, are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Na+/K+-ATPase

The primary molecular target of bufadienolides is the Na+/K+-ATPase, or sodium pump.[2][7] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US1951870A - Process of obtaining products from toad poisons - Google Patents [patents.google.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Bufadienolides induce p53-mediated apoptosis in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bufadienolides induce apoptosis and autophagy by inhibiting the AKT signaling pathway in melanoma A‑375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase | MDPI [mdpi.com]

- 12. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]

- 13. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Bufotoxin on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufotoxins are a class of cardiotonic steroids found in the venom of various toad species of the Bufo genus.[1] These toxins are potent and specific inhibitors of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[1][2] This inhibition triggers a cascade of cellular events with significant physiological consequences, making bufotoxins and their derivatives subjects of intense research for their potential therapeutic applications, particularly in cardiology and oncology.[3][4]

This technical guide provides a comprehensive overview of the mechanism of action of bufotoxin on Na+/K+-ATPase, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the Na+/K+-ATPase, also known as the sodium pump. Bufotoxins, like other cardiac glycosides, bind to the extracellular surface of the α-subunit of the Na+/K+-ATPase.[5] This binding event stabilizes the enzyme in its phosphorylated E2-P conformation, preventing its dephosphorylation and the subsequent release of bound inorganic phosphate. This conformational lock effectively inhibits the enzyme's pumping activity, leading to a disruption of the normal ion transport cycle.[2]

The inhibition of Na+/K+-ATPase by this compound leads to a cascade of downstream effects:

-

Increased Intracellular Sodium: With the sodium pump inhibited, the efflux of intracellular sodium ions is reduced, leading to their accumulation within the cell.[1][2]

-

Activation of the Sodium-Calcium Exchanger: The elevated intracellular sodium concentration alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX). This results in a reduced extrusion of intracellular calcium and, in some cases, a reversal of the exchanger's function, leading to an influx of calcium into the cell.[1][2]

-

Increased Intracellular Calcium: The net effect is a significant increase in the intracellular calcium concentration.[1][2] This elevation in cytosolic calcium is the primary driver of the cardiotonic effects of bufotoxins, leading to increased myocardial contractility. In non-cardiac cells, this calcium dysregulation can trigger various cellular processes, including apoptosis.

Quantitative Data on Na+/K+-ATPase Inhibition by Bufadienolides

The inhibitory potency of bufotoxins and their parent compounds, bufadienolides, on Na+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following table summarizes the available quantitative data for some of the most well-studied bufadienolides. It is important to note that "this compound" often refers to a family of compounds, and specific data for each member is not always available. The data presented here is for individual bufadienolides, which are the active components of bufotoxins.

| Compound | Enzyme Source/Cell Line | IC50 | Kd | Reference(s) |

| Bufalin | Pig Brain Microsomal Na+, K+-ATPase | 26 x 10⁻⁸ M | [6] | |

| Human Kidney Na+/K+-ATPase | 28.7 nM | [7] | ||

| Human Hepatocellular Carcinoma (HepG2) | 0.12–0.81 µmol/L (cell viability) | [8] | ||

| Na+/K+-ATPase α1 subunit | 42.5 nM | [9] | ||

| Na+/K+-ATPase α2 subunit | 45 nM | [9] | ||

| Na+/K+-ATPase α3 subunit | 40 nM | [9] | ||

| Cinobufagin (B1669057) | Human Hepatocellular Carcinoma (HepG2) | 0.17–1.03 µmol/L (cell viability) | [8] | |

| Arenobufagin | Human Kidney Na+/K+-ATPase | 28.3 nM | [7] | |

| Bufarenogin | Human Kidney Na+/K+-ATPase | Not specified | [2] | |

| Marinobufagenin | Not specified | Not specified | Not specified | [10] |

Signaling Pathways Activated by this compound-Na+/K+-ATPase Interaction

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of bufotoxins can initiate intracellular signaling cascades independent of the changes in ion concentrations. This "signalosome" is often localized within caveolae, specialized lipid raft domains of the plasma membrane.

The binding of this compound to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src. Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway. This signaling cascade is crucial in regulating cell growth, proliferation, and survival. Furthermore, inhibition of Na+/K+-ATPase by bufadienolides has been shown to activate other signaling molecules such as protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), and to modulate the activity of transcription factors like NF-κB.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palytoxin-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Bufalin Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Marinobufagenin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Endogenous bufadienolides, mineralocorticoid receptor antagonists and fibrosis in chronic kidney disease [frontiersin.org]

Species Variations in Bufotoxin Composition and Toxicity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bufotoxins, a diverse group of cardiotonic steroids and indole (B1671886) alkaloids, are primarily found in the venom of toads from the Bufonidae family. The composition and concentration of these toxins exhibit significant variation across different species, influencing their overall toxicity and pharmacological potential. This technical guide provides an in-depth analysis of these species-specific variations, focusing on the major bufadienolides. It includes a comparative summary of bufotoxin content, a review of their toxicological profiles, detailed experimental methodologies for their analysis, and a visualization of their primary mechanism of action. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and natural product-based drug discovery.

Introduction

Toad venom, known as "Ch'an Su" in traditional Chinese medicine, has been utilized for centuries for its therapeutic properties, including cardiotonic, anti-inflammatory, and anti-neoplastic effects.[1] The primary bioactive constituents of this venom are bufadienolides, a class of C-24 steroids characterized by a six-membered lactone ring at the C-17 position.[2] Other components include indole alkaloids such as bufotenin.[3]

The chemical profile of toad venom is not uniform; it varies significantly between different toad species and even within the same species from different geographical locations.[4] These variations have profound implications for the venom's toxicity and its potential as a source for novel therapeutic agents. Understanding the species-specific differences in this compound composition is therefore critical for quality control, safety assessment, and the targeted development of new drugs. This guide focuses on the comparative analysis of this compound profiles and their corresponding toxicities across several key Bufo species.

Species Variation in this compound Composition

The qualitative and quantitative composition of bufadienolides is a key differentiator between toad species. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary analytical technique for profiling these compounds.[4][5] Studies have revealed distinct fingerprints for various species, with significant differences in the absolute and relative contents of major bufadienolides.[4]

For instance, venom from Bufo bufo gargarizans is often considered of high quality and is rich in a diverse array of bufadienolides, including cinobufagin (B1669057), resibufogenin, bufalin, gamabufotalin, and bufotalin.[5] In contrast, venom from Bufo melanostictus may show lower levels of certain key compounds like cinobufagin.[4] Similarly, Bufo marinus (Cane Toad) and Bufo viridis have unique profiles, with some studies showing an absence of cinobufagin in their venom.[4]

The following table summarizes the quantitative data on the content of five major bufadienolides across four different Bufo species, as reported in a comparative study. This data highlights the substantial inter-species variation.

Table 1: Comparative Quantitative Analysis of Major Bufadienolides in Toad Venom from Different Bufo Species

| Bufadienolide | Bufo bufo gargarizans (BgC) | Bufo melanostictus (BmS) | Bufo andrewsi (BaS) | Bufo raddei (BrS) |

| Sum of 5 Major Bufadienolides (%) * | 8.15 – 15.93 | 2.45 – 4.14 | 11.15 – 13.50 | 13.21 – 14.68 |

*The five major bufadienolides quantified are gamabufotalin, bufotalin, bufalin, cinobufagin, and resibufogenin. Data sourced from a study analyzing 28 batches of toad venom.[5]

Variation in Toxicity

The toxicity of bufotoxins is directly linked to their composition, particularly the profile of bufadienolides. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase enzyme, a crucial transmembrane pump responsible for maintaining ion gradients in animal cells.[6] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium, leading to cardiotonic and cytotoxic effects.[6]

The potency of Na+/K+-ATPase inhibition varies among different bufadienolides.[7] This differential activity, combined with the varying concentrations of these compounds in the venom of different toad species, results in a wide spectrum of toxicity. Cytotoxicity is often evaluated using in vitro cell-based assays, such as the MTT assay, to determine the concentration required to inhibit cell growth by 50% (IC50). In vivo toxicity is typically expressed as the median lethal dose (LD50).

The following table presents a summary of toxicity data for several key bufadienolides.

Table 2: Toxicity Profile of Selected Bufadienolides

| Compound | Assay Type | Cell Line / Organism | Result (IC50 / LD50) |

| Arenobufagin | Cytotoxicity (MTT) | ESCC Cells | IC50: 0.8 - 3.6 µM[8] |

| Bufalin | Cytotoxicity (MTT) | ESCC Cells | IC50: >10 µM[8] |

| Bufalin | Cytotoxicity (MTT) | Prostate Cancer (PC-3, DU145) | IC50: < 0.02 µM[9] |

| Cinobufagin | Cytotoxicity (CCK-8) | Liver Cancer (HepG2) | LD50: 40 ng/L (48h)[10] |

| Cinobufagin | Cytotoxicity (MTT) | Breast Cancer (MCF-7) | IC50: 0.44 µM (48h)[10] |

| Marinobufagin | Na+/K+-ATPase Inhibition | Pig Kidney | IC50: 3.40 µM[11] |

| Telocinobufagin | Na+/K+-ATPase Inhibition | Pig Kidney | IC50: 0.20 µM[11] |

| Lanceotoxin B | In vivo Toxicity | Guinea Pig | LD50: 0.10 mg/kg (subcutaneous)[6] |

Experimental Protocols

This section outlines the generalized methodologies for the extraction, analysis, and toxicity assessment of bufotoxins, synthesized from protocols cited in relevant literature.

Toxin Extraction from Parotoid Glands

This protocol describes a general method for extracting bufotoxins from dried toad venom, which is obtained from the parotoid gland secretions.

-

Preparation : Obtain dried toad venom (e.g., Ch'an Su). Pulverize the dried material to a fine powder to increase the surface area for extraction.[12]

-

Solvent Extraction : Macerate the powdered venom in a high-concentration alcohol, such as 95% ethanol (B145695) or 80% methanol (B129727), at room temperature for several days.[12][13] The process can be repeated multiple times with fresh solvent to ensure complete extraction.

-

Filtration and Concentration : Combine the alcoholic extracts and filter to remove solid residues. Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) at a low temperature to obtain a crude extract.[12]

-

Aqueous Wash (Optional) : To remove water-soluble components like bufotenine, the dried residue can be extracted with water. The remaining water-insoluble residue contains the bufadienolides.[12]

-

Further Purification (Fractionation) : The crude bufadienolide extract can be further purified. A common method involves re-dissolving the extract in alcohol and adding ether to precipitate bufotoxins.[12] The resulting fractions can then be used for analysis.

HPLC-MS/MS for this compound Profiling and Quantification

This protocol provides a general workflow for the analysis of bufadienolides using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

-

Sample Preparation : Dissolve the dried this compound extract in a suitable solvent, typically methanol or a methanol/water mixture.[4] Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulates.

-

Chromatographic Separation (HPLC) :

-

Column : A C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase : A gradient elution is typically employed using a two-solvent system. For example, Solvent A: Water with an additive like 0.1% formic acid; Solvent B: Acetonitrile or Methanol.[3]

-

Gradient Program : A typical gradient might run from a low percentage of Solvent B to a high percentage over 30-40 minutes to separate the various bufadienolides.[3]

-

Column Temperature : Maintain a constant column temperature, for example, at 35-40 °C.[1][13]

-

Detection : A Diode Array Detector (DAD) can be used to monitor the eluent at a specific wavelength (e.g., 296 nm for bufadienolides).[13]

-

-

Mass Spectrometry (MS/MS) Analysis :

-

Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.[3]

-

Analysis Mode : For identification, full scan mode is used to obtain the mass-to-charge ratio (m/z) of the parent ions. For quantification and confirmation, Multiple Reaction Monitoring (MRM) is used, which involves selecting a specific precursor ion and monitoring for characteristic product ions after fragmentation.[3]

-

Data Analysis : Identify compounds by comparing their retention times and mass spectra with those of authentic reference standards.[4] Quantify the compounds by creating calibration curves from the reference standards.[13]

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding : Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.[15]

-

Compound Treatment : Prepare serial dilutions of the this compound or purified bufadienolide in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation : Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition : After incubation, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 28 µL of a 2 mg/mL solution). Incubate for 1.5-4 hours at 37 °C.[15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully remove the MTT-containing medium. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 490-590 nm.[15]

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical experimental workflow for the extraction, separation, and identification of bufotoxins from toad venom.

Caption: A flowchart of the this compound analysis process.

Signaling Pathway: Inhibition of Na+/K+-ATPase

This diagram illustrates the primary mechanism of action for bufadienolides, which involves the inhibition of the Na+/K+-ATPase pump and the subsequent downstream effects on intracellular ion concentrations.

Caption: Bufadienolide inhibition of the Na+/K+-ATPase pump.

Conclusion

The composition and toxicity of bufotoxins are highly dependent on the toad species of origin. Significant quantitative and qualitative variations in bufadienolide profiles exist across species such as B. gargarizans, B. melanostictus, B. marinus, and others. These differences directly impact the venom's bioactivity, primarily through differential inhibition of the Na+/K+-ATPase pump. For researchers and professionals in drug development, a thorough understanding of these species-specific characteristics is paramount. It enables the selection of appropriate source materials, ensures the consistency and safety of derived products, and facilitates the discovery of novel bufadienolides with potent and selective therapeutic activities. The standardized analytical and toxicological methods outlined in this guide provide a framework for the continued exploration of this potent class of natural compounds.

References

- 1. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accidental this compound intoxication: Arenobufagin identification by liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US1951870A - Process of obtaining products from toad poisons - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

The Amphibian Arsenal: An In-depth Technical Guide to the Biosynthesis of Bufadienolides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufadienolides, a class of potent cardiotonic steroids found in the defensive secretions of amphibians, particularly toads of the Bufonidae family, have garnered significant interest for their therapeutic potential, including anticancer and antiviral activities. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their sustainable production and the development of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of bufadienolides in amphibians, detailing the enzymatic cascade from the cholesterol precursor to the final bioactive compounds. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and herpetology.

Introduction

Amphibians have evolved a sophisticated chemical defense mechanism, producing a wide array of bioactive compounds in their skin secretions. Among these, bufadienolides stand out for their potent physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase pump. These C24 steroids, characterized by a six-membered lactone ring (α-pyrone) at the C-17 position, are biosynthesized from cholesterol in specialized granular glands, most notably the parotoid glands of toads.[1] This guide dissects the multi-step enzymatic process that transforms a ubiquitous steroid precursor into a powerful defensive toxin, shedding light on a fascinating example of evolutionary biochemistry and providing a foundation for future research and biotechnological applications.

The Biosynthetic Pathway: From Cholesterol to Bufadienolide

The biosynthesis of bufadienolides is a complex process involving a series of enzymatic modifications of the cholesterol backbone, including side-chain cleavage, hydroxylations, dehydrogenations, and the formation of the characteristic α-pyrone ring. While the complete pathway is yet to be fully elucidated, significant progress has been made in identifying key precursors, intermediates, and enzymes.

The Genesis: Cholesterol as the Primary Precursor

The journey to bufadienolides begins with cholesterol. Isotope labeling studies have definitively shown that cholesterol is the foundational molecule for bufadienolide biosynthesis in toads.[2] Interestingly, the parotoid glands, the primary site of bufadienolide synthesis, do not synthesize cholesterol de novo. Instead, cholesterol is produced in the liver and transported to the parotoid glands via lipoproteins.[3]

The Initial Cleavage: A Critical Step towards Pregnenolone (B344588)

A crucial initial step in the pathway is the cleavage of the cholesterol side chain to form pregnenolone, a C21 steroid. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme , a cytochrome P450 enzyme. In the toad Bufo bufo gargarizans, this enzyme has been identified as BbgCYP11A1 .[4] This enzymatic step represents a key branch point, diverting cholesterol from its other metabolic fates towards the synthesis of steroids, including bufadienolides.

The Downstream Cascade: A Symphony of Enzymatic Modifications

Following the formation of pregnenolone, a series of enzymatic reactions, primarily involving hydroxysteroid dehydrogenases (HSDs) and other cytochrome P450 enzymes, further modify the steroid nucleus.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is believed to be involved in the conversion of pregnenolone to progesterone, a key intermediate in steroidogenesis. The presence and activity of 3β-HSD have been detected in the central nervous system of frogs, suggesting its widespread role in amphibian steroid metabolism.[5]

-

Steroid 5β-Reductase (5β-POR): The characteristic cis-fusion of the A and B rings of the steroid nucleus in many bufadienolides is likely introduced by the action of a steroid 5β-reductase. This enzyme has been identified as a potential participant in the bufadienolide biosynthetic pathway.

-

Cytochrome P450-mediated Hydroxylations: The remarkable diversity of bufadienolides arises from the regio- and stereospecific hydroxylation of the steroid core at various positions. Recent studies have identified several cytochrome P450 enzymes from toads that catalyze the hydroxylation of bufadienolide precursors like bufalin (B1668032) and resibufogenin (B1668039) at different sites, including the 1β, 5β, and 19 positions.[6][7] These hydroxylations are critical for the biological activity and toxicity of the final compounds.

-

Formation of the α-Pyrone Ring: The final and defining step in bufadienolide biosynthesis is the formation of the six-membered α-pyrone lactone ring at the C-17 position. The precise mechanism of this ring formation in amphibians is still under investigation. However, it is hypothesized to involve the condensation of a C21 or C22 steroid intermediate with a two-carbon unit, possibly derived from acetate (B1210297) or a related metabolite.[2][4]

Quantitative Data on Bufadienolide Content

The concentration of bufadienolides in toad venom can vary significantly between species and even individuals. The following table summarizes the quantitative analysis of major bufadienolides in the venom of different Bufo species.

| Bufadienolide | Bufo bufo gargarizans (% of total bufadienolides) | Bufo melanostictus (% of total bufadienolides) | Bufo andrewsi (% of total bufadienolides) | Bufo raddei (% of total bufadienolides) |

| Gamabufotalin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

| Bufotalin | Present | Present | Present | Present |

| Bufalin | Present | Present | Present | Present |

| Cinobufagin | Present | Present | Present | Present |

| Resibufogenin | Present | Low levels | Present | Present |

| Total Bufadienolides | 8.15–15.93% | 2.45–4.14% | 11.15–13.50% | 13.21–14.68% |

Data adapted from a comprehensive analysis of bufadienolide profiles in gland secretions of medicinal Bufo species.[8][9]

Experimental Protocols

The elucidation of the bufadienolide biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are outlines of key experimental protocols.

Radiolabeling Studies for Precursor Identification

Objective: To trace the incorporation of putative precursors into bufadienolides.

Methodology:

-

Precursor Administration: Radiolabeled precursors, such as [³H]cholesterol or [¹⁴C]pregnenolone, are injected into live toads (e.g., Bufo marinus).[1]

-

Incubation Period: The animals are maintained for a specific period to allow for the metabolic conversion of the labeled precursor.

-

Venom Collection: Venom is collected from the parotoid glands by manual compression.[10][11]

-

Extraction and Purification: Bufadienolides are extracted from the venom using organic solvents (e.g., methanol) and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[12]

-

Radioactivity Measurement: The radioactivity of the purified bufadienolide fractions is measured using a scintillation counter to determine the extent of incorporation of the radiolabeled precursor.

Transcriptome Analysis for Enzyme Discovery

Objective: To identify candidate genes encoding enzymes involved in the bufadienolide biosynthetic pathway.

Methodology:

-

Tissue Collection: Parotoid gland tissue, the primary site of bufadienolide synthesis, is collected from toads.

-

RNA Extraction and Sequencing: Total RNA is extracted from the tissue, and messenger RNA (mRNA) is sequenced using next-generation sequencing technologies (RNA-Seq).

-

De Novo Transcriptome Assembly: The sequencing reads are assembled into a transcriptome, representing all the expressed genes in the tissue.

-

Gene Annotation and Homology Search: The assembled transcripts are annotated by comparing their sequences to known protein databases. Homology searches are performed to identify transcripts that are similar to known steroidogenic enzymes from other organisms.

-

Differential Gene Expression Analysis: The expression levels of candidate genes in the parotoid gland are compared to their expression in other tissues (e.g., muscle) to identify genes that are specifically upregulated in the site of bufadienolide synthesis.

Regulation of Bufadienolide Biosynthesis

The production of bufadienolides is not static and can be influenced by various physiological and environmental factors. The hypothalamic-pituitary-interrenal (HPI) axis , the amphibian equivalent of the hypothalamic-pituitary-adrenal (HPA) axis in mammals, plays a crucial role in regulating steroidogenesis. It is hypothesized that stress hormones, such as corticosterone, or their upstream regulators, can modulate the activity of the bufadienolide biosynthetic pathway, potentially leading to an increase in toxin production in response to threats.

Conclusion and Future Perspectives

The biosynthesis of bufadienolides in amphibians is a testament to the remarkable ability of living organisms to produce complex and potent bioactive molecules. While significant strides have been made in outlining the pathway from cholesterol to these defensive toxins, many details remain to be uncovered. Future research should focus on the complete elucidation of the enzymatic steps downstream of pregnenolone, including the precise sequence of hydroxylations and the mechanism of α-pyrone ring formation. The characterization of the enzymes involved will not only deepen our understanding of amphibian biochemistry but also provide valuable tools for the biotechnological production of bufadienolides and their derivatives. Such efforts will be crucial for unlocking the full therapeutic potential of these fascinating natural products for the benefit of human health.

References

- 1. Biosynthesis of animal and plant bufadienolides. Parallel experiments with pregn-5-en-beta-ol-20-one-20-14C in Scilla maritima and Bufo paracnemis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tunable Toxicity of Bufadienolides is Regulated through a Configuration Inversion Catalyzed by a Short‐Chain Dehydrogenase/Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunocytochemical localization and biological activity of 3 beta- hydroxysteroid dehydrogenase in the central nervous system of the frog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 7. Cytochrome P450 Mining for Bufadienolide Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional assessment of toad parotoid macroglands: a study based on poison replacement after mechanical compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parotoid macroglands in toad (Rhinella jimi): their structure and functioning in passive defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Critical Distinction: A Technical Guide to Bufogenins and Bufotoxins for the Research Professional

An In-depth Examination of Structure, Bioactivity, and Mechanism

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular entities within complex natural products is paramount. In the study of toad venoms, the terms "bufogenin" and "bufotoxin" are often encountered, yet their distinct chemical and functional identities are crucial for accurate research and therapeutic development. This technical guide elucidates the fundamental differences between these two classes of bufadienolides, providing a comprehensive overview of their structure, biological activity, and the experimental methodologies used in their characterization.

Core Chemical Distinction: The Aglycone and its Conjugate

The primary difference between bufogenins and bufotoxins lies in their chemical structure. Both belong to the bufadienolide class of steroids, characterized by a C24 steroid nucleus and a six-membered lactone ring at the C-17 position.[1][2]

-

Bufogenins : These are the free bufadienolides or aglycones . A defining feature is the presence of a free hydroxyl group at the C-3 position of the steroid backbone.[1] Resibufogenin is a prominent example of a bufogenin (B7979643).[3][4]

-

Bufotoxins : These are conjugated bufadienolides . They are formed when the C-3 hydroxyl group of a bufogenin is esterified with a polar molecule.[5][6] The most common conjugation is with suberylarginine, which is a molecule formed from suberic acid and the amino acid arginine.[7][8] However, other conjugations involving dicarboxylic acids or sulfate (B86663) groups can also occur.[9]

This structural difference is not merely academic; it has profound implications for the solubility, stability, and biological activity of these compounds. Bufotoxins are essentially the pro-drug or storage form, which can be enzymatically hydrolyzed to release the more active bufogenin.[10]

Comparative Biological Activity and Potency

Both bufogenins and bufotoxins are potent cardiac glycosides, exerting their primary biological effect through the inhibition of the Na+/K+-ATPase pump.[11][12][13] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac contractility.[14][15]

While both classes of compounds target the same enzyme, their potencies can differ significantly.

-

General Potency : In many cases, the free bufogenins are more biologically potent and cytotoxic than their conjugated this compound counterparts.[1][16] The bulky, polar side chain of bufotoxins can hinder their interaction with the Na+/K+-ATPase binding site.

-

Activation upon Secretion : Toads co-secrete enzymes, such as this compound Hydrolase (BtH), along with bufotoxins.[10] This enzyme rapidly hydrolyzes the ester bond of the this compound, releasing the more toxic bufogenin as a defense mechanism against predators.[10]

-

Exceptions to the Rule : It is important to note that some studies have shown that certain bufotoxins containing a suberoyl-arginine group can be more toxic than their corresponding bufogenin analogues.[1] This highlights the complexity of structure-activity relationships within this compound class.

Quantitative Data Summary

The following tables summarize key quantitative data for representative bufogenins and bufotoxins. Direct comparative data (e.g., IC50 of a specific bufogenin versus its exact this compound conjugate from the same study) is sparse in the literature. The data presented is compiled from various studies to provide a general overview of the activity of each class.

Table 1: Cytotoxicity of Selected Bufogenins and Bufotoxins against Cancer Cell Lines

| Compound | Class | Cell Line | Assay | IC50 (µM) |

| Bufalin | Bufogenin | A549 (Lung Cancer) | MTT | Not specified, but potent |

| Cinobufagin | Bufogenin | SMMC-7721 (Hepatoma) | MTT | Potent |

| Resibufogenin | Bufogenin | Various | MTT | Potent |

| This compound (Suberylarginine conjugate of Bufotalin) | This compound | SMMC-7721 (Hepatoma) | MTT | Potent |

| Various Bufotoxins | This compound | SMMC-7721 (Hepatoma) | MTT | Potent |

Note: "Potent" is indicated where studies mention significant activity without providing specific IC50 values in the abstracts reviewed.[5][9][16]

Table 2: Anti-protozoal Activity of Bufadienolides

| Compound | Class | Organism | IC50 (µM) | Reference |

| This compound Analogues | This compound | Trypanosoma cruzi | 4.6 - 8.7 | [9] |

| Bufagin Analogues | Bufogenin | Trypanosoma cruzi | 19.6 - 29.0 | [9] |

This data from a single study directly comparing analogues suggests that in this specific context, the this compound forms were more potent against T. cruzi.[9]

Signaling Pathways and Mechanisms

The primary mechanism of action for both bufogenins and bufotoxins is the inhibition of the Na+/K+-ATPase pump. This initiates a cascade of downstream signaling events.

Caption: Na+/K+-ATPase Inhibition Pathway by Bufadienolides.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a bufogenin or this compound on Na+/K+-ATPase activity.

Methodology:

-

Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine kidney or commercially available enzyme preparations.

-

Reaction Buffer: A buffer containing MgCl2, KCl, NaCl, and ATP at optimal pH (typically 7.4).

-

Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme. This is often done using a colorimetric method, such as the Malachite Green assay.

-

Procedure: a. Prepare serial dilutions of the test compound (bufogenin or this compound). b. In a microplate, add the reaction buffer, the enzyme, and the test compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and add the colorimetric reagent (e.g., Malachite Green solution). f. Measure the absorbance at the appropriate wavelength (e.g., 620 nm). g. Controls should include a no-enzyme control, a no-inhibitor control (100% activity), and a positive control inhibitor (e.g., ouabain).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of bufogenins and bufotoxins on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the isolation and characterization of bufogenins and bufotoxins.

Caption: Workflow for Bufadienolide Isolation and Characterization.

Conclusion

References

- 1. Changes in Toxin Quantities Following Experimental Manipulation of Toxin Reserves in Bufo bufo Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resibufogenin - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Toad venom bufadienolides and bufotoxins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. The structure of the steroid toad venom constituent this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Bufadienolides from the Skin Secretions of the Neotropical Toad Rhinella alata (Anura: Bufonidae): Antiprotozoal Activity against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 464-81-3 | Benchchem [benchchem.com]

- 11. Buy this compound (EVT-261922) | 464-81-3 [evitachem.com]

- 12. researchgate.net [researchgate.net]

- 13. Resibufogenin | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 16. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucible Within: A Technical Guide to Endogenous and Exogenous Factors in Toad Bufotoxin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toads of the Bufonidae family are renowned for their sophisticated chemical defense system, centered around the production and secretion of bufotoxins. These potent compounds, stored primarily in the prominent parotoid glands, are a complex cocktail of molecules, broadly classified into two main groups: nitrogenous indolealkylamines (such as bufotenin) and the pharmacologically significant cardiotoxic steroids known as bufadienolides (e.g., bufalin, cinobufagin). The latter, in particular, have garnered substantial interest in the scientific community for their potential as therapeutic agents, exhibiting a range of biological activities including cardiotonic, anti-inflammatory, and anticancer effects.

The composition and concentration of these toxins are not static; they are dynamically influenced by a host of internal (endogenous) and external (exogenous) factors. Understanding this intricate regulatory network is paramount for researchers in chemical ecology, evolutionary biology, and pharmacology. For professionals in drug development, this knowledge is critical for the standardized harvesting and quality control of toad venom (commercially known as Chan'su), ensuring consistency and efficacy of derived therapeutics. This technical guide provides an in-depth exploration of these factors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological pathways involved.

Section 1: Endogenous Factors Influencing Bufotoxin Production

Internal factors, ranging from the genetic blueprint to the physiological state of the toad, are the primary determinants of this compound synthesis and storage.

Genetic Blueprint and Biosynthetic Pathways

The de novo synthesis of bufadienolides is a complex metabolic process rooted in the fundamental steroid biosynthesis pathway.[1] Isotope-labeling studies have confirmed that cholesterol is the foundational precursor for the bufadienolide steroid core.[1] The synthesis is believed to proceed through intermediates of the bile acid pathway, with studies indicating that 3β-hydroxycholanates are even more efficient precursors than cholesterol itself.[1]

Transcriptomic analyses of toad parotoid glands have illuminated the genetic underpinnings of this process. These studies have identified several enriched metabolic and biosynthetic pathways, including steroid biosynthesis and terpenoid backbone biosynthesis, that are critical for toxin production.[2] A key rate-limiting enzyme in the initial stages of cholesterol synthesis is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Notably, researchers have discovered multiple copies of the gene encoding this enzyme (hmgcr) in the Asiatic toad, with these copies showing consistently higher transcription levels in the parotoid gland compared to other tissues, underscoring their vital role in toxin synthesis.[3]

The final step in creating many active bufotoxins is conjugation. The steroid aglycone, known as a bufagenin, undergoes esterification at the C-3 hydroxyl group, typically with suberylarginine, to form the more water-soluble this compound.[1] This conjugation increases the polarity of the compound, which likely aids in its storage within the glands and transport upon secretion.[1]

Caption: Simplified biosynthetic pathway of bufadienolides from cholesterol.

Hormonal Regulation: The HPI Axis

The production of defensive toxins is often physiologically linked to the endocrine stress response system. In amphibians, this is the Hypothalamic-Pituitary-Interrenal (HPI) axis.[4] Stressors trigger the hypothalamus to release corticotropin-releasing factor (CRF), which stimulates the pituitary to produce adrenocorticotropic hormone (ACTH).[4] ACTH then acts on the interrenal glands to produce glucocorticoids, primarily corticosterone (B1669441) (CORT).[4]

Given that environmental stressors like predation risk are known to upregulate bufadienolide synthesis, it was hypothesized that CORT directly stimulates toxin production. However, experimental evidence presents a more complex picture. A study on common toad tadpoles found that while exposure to exogenous CORT for 6 days decreased bufadienolide content, treatment with metyrapone (B1676538) (a CORT synthesis inhibitor that causes a feedback-driven increase in upstream CRF and ACTH) had no significant effect.[4][5] This suggests that upstream hormones of the HPI axis (CRF or ACTH), rather than CORT itself, may be the direct regulators of bufadienolide synthesis.[4]

Caption: The HPI axis and hypothesized regulation of bufadienolide synthesis.

Age and Body Size

The physical characteristics of a toad, specifically its age and size, correlate with the quantity and diversity of its chemical defenses. Larger toads possess larger parotoid glands and, consequently, can store a greater quantity of toxins. In a study of the Brazilian red-belly toad (Melanophryniscus moreirae), the quantity of sequestered alkaloids and biosynthesized bufotenine (B1668041) was positively related to body size, but not age. Conversely, the richness (the number of different types) of alkaloids was positively related to age, but not size, suggesting a gradual accumulation of diverse toxins over a toad's lifetime.

| Factor | Correlate | Species | Finding |

| Body Size | Toxin Quantity | Rhinella marina | Larger toads hold significantly more toxin in their parotoid glands. |

| Body Size | Toxin Quantity | Melanophryniscus moreirae | Quantity of sequestered alkaloids and bufotenine is positively related to size. |

| Age | Toxin Richness | Melanophryniscus moreirae | Alkaloid richness is positively related to age, suggesting lifetime accumulation. |

Sex-Based Differences

Sexual dimorphism is also evident in the chemical defense apparatus of some toad species. In cane toads (Rhinella marina), females tend to store a larger proportion of their toxins within the large parotoid glands. Males, in contrast, have smaller parotoids but a more extensive distribution of smaller toxin-secreting glands across their dorsal surface and limbs. This dimorphism appears to be genetically determined, as it persists in toads raised under standardized captive conditions. While the distribution differs, once corrected for body size, the overall quantity of defensive chemicals may not be significantly different between the sexes.

| Sex | Species | Observation |

| Female | Rhinella marina | Larger parotoid glands; store a higher proportion of total toxins in parotoids. |

| Male | Rhinella marina | Smaller, more elongate parotoids; more toxin glands distributed across the dorsal skin and limbs. |

Energetic Cost of Toxin Replenishment

The synthesis of complex bufadienolides is an energetically expensive process. This cost is a significant factor influencing a toad's reluctance to deploy its chemical defenses. Studies on cane toads have shown that experimentally depleting the parotoid toxin stores (mimicking a predator encounter) has measurable fitness consequences. De-toxined toads exhibited reduced growth rates and slower dispersal speeds compared to control groups. The replenishment of these toxin reserves is a slow process; one study reported that 76 days after toxin expression, only 68% of the toxin had been replenished. This high cost and slow regeneration rate explain why toxin release is often a last resort after behavioral defenses (e.g., puffing up, fleeing) have failed.

Section 2: Exogenous Factors Influencing this compound Production

External environmental cues and conditions can significantly modulate a toad's investment in chemical defenses.

Environmental Stressors and Contaminants

Stress is a powerful trigger for increased toxin production. As discussed under hormonal regulation, stressors such as predation risk, high population density, and exposure to pollutants can lead to an upregulation of bufadienolide synthesis. This represents a form of inducible defense, where the toad ramps up its chemical weaponry in response to perceived threats.